N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide
Description
N-(2-(2,3-Dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a structurally complex heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group at position 2 and a 4-isopropoxybenzamide moiety at position 2. Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylations, hydrazide formations, and cyclization processes, as inferred from analogous compounds .
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-14(2)30-18-10-8-17(9-11-18)23(27)24-22-19-12-31(28,29)13-20(19)25-26(22)21-7-5-6-15(3)16(21)4/h5-11,14H,12-13H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFIJQLOVPWSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a 2,3-dimethylphenyl hydrazine and a thieno[3,4-c]pyrazole precursor, the cyclization can be induced using a strong acid like hydrochloric acid or a base like sodium hydroxide.
Introduction of the Isopropoxybenzamide Group: This step can be achieved through a nucleophilic substitution reaction where the thieno[3,4-c]pyrazole intermediate reacts with an isopropoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-c]pyrazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It could be explored for its effects on specific biological pathways, particularly those involving oxidative stress or inflammation.
Medicine
In medicinal chemistry, the compound might be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure might also make it suitable for use in specialty chemicals or advanced polymers.
Mechanism of Action
The mechanism by which N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. For example, the compound might inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substitutions in the phenyl, benzamide, and heterocyclic moieties. Below is a detailed comparison with key derivatives:
Core Heterocyclic Modifications
- Thieno[3,4-c]pyrazole vs. 1,2,4-Triazole Derivatives: The target compound’s thieno-pyrazole core differs from 1,2,4-triazole derivatives (e.g., compounds [7–9] in ). Triazoles exhibit tautomerism between thiol and thione forms, as confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
Substituent Effects
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target’s 4-isopropoxy group (electron-donating) contrasts with nitro (electron-withdrawing) in the methoxyphenyl analog . This affects electronic density on the benzamide, influencing binding interactions.
- Sulfone vs. Sulfonyl Phenyl: The target’s sulfone group directly fused to the thieno-pyrazole core enhances solubility compared to sulfonylphenyl-substituted triazoles (e.g., compounds [7–9]) .
Research Findings and Implications
- Stability and Reactivity: The thieno-pyrazole sulfone’s rigidity may reduce metabolic degradation compared to triazole-thiones, which exhibit tautomerism-dependent reactivity .
- Solubility : The 4-isopropoxy group likely improves lipid solubility over methoxy or nitro analogs, enhancing membrane permeability .
- Spectroscopic Differentiation : The absence of C=O in triazole derivatives (post-cyclization) vs. its presence in the target’s benzamide allows clear IR-based identification .
Biological Activity
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The compound is synthesized through a multi-step process that involves the cyclization of various precursors. The synthetic route typically includes the formation of thieno[3,4-c]pyrazole derivatives followed by functionalization with isopropoxy and amide groups. Specific conditions such as temperature, solvents, and catalysts are optimized to enhance yield and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- Cell Line Studies : Compounds within this class have been tested on various human lung cancer cell lines (A549, HCC827, NCI-H358) using 2D and 3D culture methods. Results indicated significant cytotoxic effects with IC50 values ranging from 0.85 to 6.75 μM in 2D assays and higher in 3D assays due to the complexity of tumor microenvironments .
The proposed mechanism involves the interaction with DNA and inhibition of key cellular pathways that lead to cell proliferation. Compounds have shown a tendency to bind within the minor groove of AT-rich DNA sequences, which may disrupt essential biological processes .
Case Studies
- Study on Antitumor Efficacy : A comparative study evaluated the efficacy of several derivatives against established chemotherapeutics like doxorubicin. The findings revealed that certain derivatives exhibited lower toxicity towards normal cells while maintaining effective antitumor activity .
- Antimicrobial Activity : In addition to antitumor properties, related compounds have demonstrated antimicrobial activity against strains such as E. coli and S. aureus. This dual functionality suggests a broader therapeutic potential .
Data Tables
| Compound Name | Cell Line Tested | IC50 (μM) in 2D | IC50 (μM) in 3D | Antimicrobial Activity |
|---|---|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 | 20.46 ± 8.63 | Yes |
| Compound B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 | Yes |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
